molecular formula C20H20N4O3 B6559938 2-(methoxymethyl)-1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole CAS No. 1021225-05-7

2-(methoxymethyl)-1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole

Cat. No.: B6559938
CAS No.: 1021225-05-7
M. Wt: 364.4 g/mol
InChI Key: WNLKTFWUBKDWPZ-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole is a compound known for its unique structure, combining elements of benzodiazole and oxadiazole. These structures lend the compound a variety of interesting chemical and biological properties, making it valuable in several research and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process starting with the preparation of the intermediate compounds. Common steps include the use of methoxymethylation and oxadiazole ring formation. Key reagents might include methanol, formaldehyde, and 4-methoxyphenylhydrazine.

Industrial Production Methods: In an industrial setting, the production can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Large-scale synthesis often employs flow chemistry techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound typically undergoes reactions like oxidation, reduction, and substitution. The presence of methoxy and benzodiazole groups allows it to engage in diverse chemical interactions.

Common Reagents and Conditions: Oxidation might be achieved using agents like potassium permanganate or chromium trioxide, while reduction can be facilitated by hydrogenation over a palladium catalyst. Substitution reactions might involve halogenation or nucleophilic aromatic substitution.

Major Products Formed: Depending on the reaction pathway, major products might include derivatives with altered functional groups, such as hydroxyl, halide, or amine substitutions on the benzodiazole or oxadiazole rings.

Scientific Research Applications

The compound is utilized across several fields due to its structural versatility. In chemistry, it's often used as a building block for more complex molecules. In biology and medicine, its derivatives are studied for potential pharmacological activities, such as antimicrobial or anticancer properties. In industrial settings, it may be incorporated into materials or dyes, leveraging its stability and reactivity.

Mechanism of Action

The compound's effects are determined by its ability to interact with specific molecular targets. For example, the oxadiazole group may facilitate interactions with biological enzymes, altering their activity. The benzodiazole structure allows for incorporation into larger molecular frameworks, influencing biological pathways.

Comparison with Similar Compounds

Similar compounds include other benzodiazole and oxadiazole derivatives. For instance, 1,3-benzodiazole and 2,5-diaryl-1,2,4-oxadiazole are structurally related but lack the combined characteristics of our compound, which contributes to its uniqueness. Its unique features include the specific methoxymethyl and methoxyphenyl substitutions, providing distinct reactivity and interaction profiles.

In short, 2-(methoxymethyl)-1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole stands out for its diverse applications and complex chemistry, bridging the gap between fundamental research and practical uses. Hope this article helps. Anything else you'd like to dive into?

Properties

IUPAC Name

3-[2-[2-(methoxymethyl)benzimidazol-1-yl]ethyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-25-13-19-21-16-5-3-4-6-17(16)24(19)12-11-18-22-20(27-23-18)14-7-9-15(26-2)10-8-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLKTFWUBKDWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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